1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine
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Overview
Description
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is an organic compound that features a bromopyridine moiety attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine typically involves the reaction of 5-bromopyridine with piperazine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine oxides.
Reduction: The bromine atom can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Pyridine oxides.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with similar reactivity but lacking the piperazine ring.
1-((5-Bromopyridin-2-yl)methyl)-4-ethylpiperazine: A closely related compound with an ethyl group instead of a propyl group.
Uniqueness
1-((5-Bromopyridin-2-yl)methyl)-4-propylpiperazine is unique due to its specific combination of the bromopyridine moiety and the propyl-substituted piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20BrN3 |
---|---|
Molecular Weight |
298.22 g/mol |
IUPAC Name |
1-[(5-bromopyridin-2-yl)methyl]-4-propylpiperazine |
InChI |
InChI=1S/C13H20BrN3/c1-2-5-16-6-8-17(9-7-16)11-13-4-3-12(14)10-15-13/h3-4,10H,2,5-9,11H2,1H3 |
InChI Key |
YKWRUNRRTXOZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)CC2=NC=C(C=C2)Br |
Origin of Product |
United States |
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